4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si. It is a colorless liquid commonly used in organic synthesis due to its unique properties, such as increased thermal stability and solubility .
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is known to be useful in organic synthesis , implying that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its role in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of new organic compounds.
Action Environment
It is known to be slightly soluble in water and soluble in dichloromethane, ethyl acetate, and methanol , suggesting that its action may be influenced by the solvent environment.
Preparation Methods
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to replace the hydroxyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is widely used in scientific research, particularly in organic synthesis. It serves as a reagent and intermediate in the synthesis of various organic compounds . Its applications extend to:
Chemistry: Used in the synthesis of complex molecules and as a protecting group for alcohols.
Biology: Utilized in the preparation of biologically active molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol include:
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but with different functional groups.
4-(tert-Butyldimethylsilyloxy)methyl)aniline: Contains an aniline group instead of a hydroxyl group.
The uniqueness of this compound lies in its ability to increase the thermal stability and solubility of the compounds it is used to synthesize .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMXJANZPVITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236161 | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87184-99-4 | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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